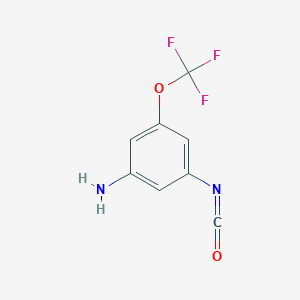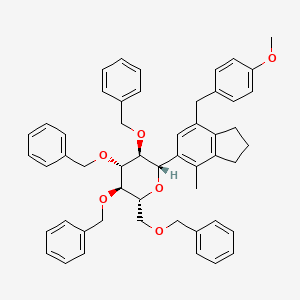
(2R,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(7-(4-methoxybenzyl)-4-methyl-2,3-dihydro-1H-inden-5-yl)tetrahydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2R,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(7-(4-methoxybenzyl)-4-methyl-2,3-dihydro-1H-inden-5-yl)tetrahydro-2H-pyran” is a complex organic molecule featuring multiple benzyl ether groups and a tetrahydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective functionalization, and stereoselective reactions. Common synthetic routes may include:
Protection of hydroxyl groups: Using benzyl chloride in the presence of a base to form benzyl ethers.
Formation of the tetrahydropyran ring: Through cyclization reactions, possibly involving acid or base catalysis.
Introduction of the indenyl group: Via Friedel-Crafts alkylation or related methods.
Industrial Production Methods
Industrial production of such compounds, if applicable, would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzylic positions, using reagents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: Reduction of the compound could involve hydrogenation of the benzyl ethers or reduction of any ketone or aldehyde functionalities using reagents like NaBH₄ or LiAlH₄.
Substitution: Nucleophilic substitution reactions could occur at the benzylic positions, using reagents like NaH and alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, CrO₃
Reduction: NaBH₄, LiAlH₄, H₂/Pd-C
Substitution: NaH, alkyl halides, Grignard reagents
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized derivatives, reduced forms, and substituted analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Drug Development: Exploration of its potential as a pharmacophore in drug discovery.
Biochemical Probes: Use as a probe to study biological pathways and interactions.
Medicine
Therapeutic Agents: Investigation of its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry
Materials Science: Application in the development of new materials with unique properties.
Polymer Chemistry: Use in the synthesis of specialized polymers.
Wirkmechanismus
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-tetrahydro-2H-pyran
- (2R,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(4-methoxybenzyl)tetrahydro-2H-pyran
Uniqueness
The uniqueness of the compound lies in its specific substitution pattern and the presence of the indenyl group, which may confer unique chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C52H54O6 |
|---|---|
Molekulargewicht |
775.0 g/mol |
IUPAC-Name |
(2S,3S,4R,5R,6R)-2-[7-[(4-methoxyphenyl)methyl]-4-methyl-2,3-dihydro-1H-inden-5-yl]-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C52H54O6/c1-37-45-24-15-25-46(45)43(30-38-26-28-44(53-2)29-27-38)31-47(37)49-51(56-34-41-20-11-5-12-21-41)52(57-35-42-22-13-6-14-23-42)50(55-33-40-18-9-4-10-19-40)48(58-49)36-54-32-39-16-7-3-8-17-39/h3-14,16-23,26-29,31,48-52H,15,24-25,30,32-36H2,1-2H3/t48-,49+,50-,51+,52+/m1/s1 |
InChI-Schlüssel |
LUAABIVONLAUKJ-CARKTHRNSA-N |
Isomerische SMILES |
CC1=C(C=C(C2=C1CCC2)CC3=CC=C(C=C3)OC)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |
Kanonische SMILES |
CC1=C(C=C(C2=C1CCC2)CC3=CC=C(C=C3)OC)C4C(C(C(C(O4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


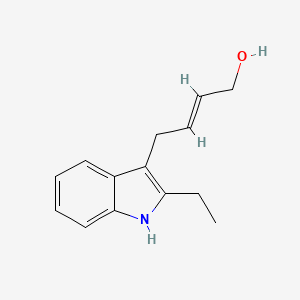
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B15247267.png)

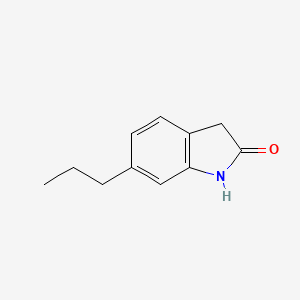
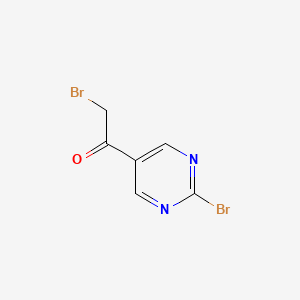
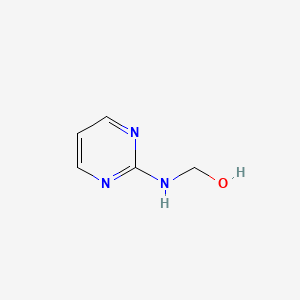
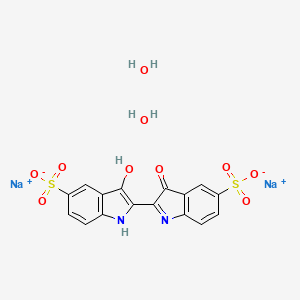
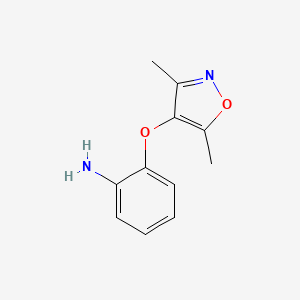
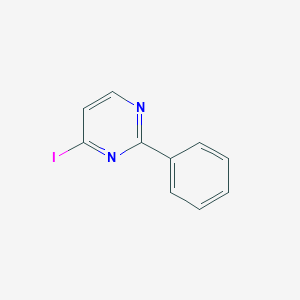
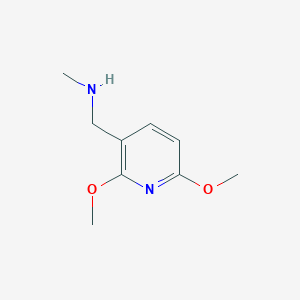

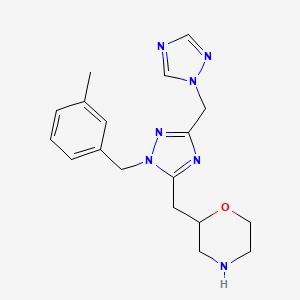
![2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester](/img/structure/B15247352.png)
